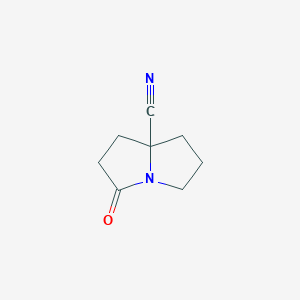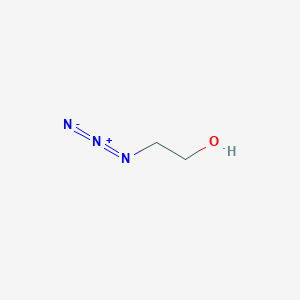
6-Cloro-2-metil-3-nitropiridina
Descripción general
Descripción
6-Chloro-2-methyl-3-nitropyridine (6-Cl-2-Me-3-NP) is a synthetically produced nitropyridine derivative with potential applications in the field of scientific research. It is a colorless to yellowish-brown crystalline solid with a molecular weight of 212.55 g/mol and a melting point of 94-96°C. 6-Cl-2-Me-3-NP has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Síntesis de derivados de piridinaaldoxima que contienen flúor
6-Cloro-2-metil-3-nitropiridina se utiliza en la síntesis de derivados de piridinaaldoxima que contienen flúor . Estos derivados son importantes porque sirven como posibles tratamientos para la intoxicación por agentes nerviosos organofosforados. La presencia de átomos de flúor a menudo mejora la actividad biológica y la estabilidad de los compuestos farmacéuticos.
Desarrollo de inhibidores de proteína quinasa
Este compuesto es un precursor clave en el desarrollo de inhibidores de proteína quinasa . Por ejemplo, se ha utilizado para sintetizar isoquinolin-3-aminas, que muestran actividad inhibitoria contra las quinasas con una cisteína rara en la región de bisagra. Estas quinasas incluyen MPS1, MAPKAPK2 y p70S6Kβ/S6K2, que son relevantes en la investigación del cáncer.
Reacciones de arilaminación de Buchwald–Hartwig
En química orgánica, this compound se emplea en reacciones de arilaminación de Buchwald–Hartwig . Este proceso es crucial para la creación de enlaces carbono-nitrógeno, que son fundamentales en muchos compuestos orgánicos, incluidos los productos farmacéuticos y los agroquímicos.
Reacciones de sustitución nucleófila aromática
El compuesto también participa en reacciones de sustitución nucleófila aromática altamente regioselectivas . Este tipo de reacción es importante para modificar compuestos aromáticos, lo que puede conducir a la creación de nuevas moléculas con posibles aplicaciones terapéuticas.
Reacciones de acoplamiento de Suzuki y Negishi
This compound actúa como reactivo en las reacciones de acoplamiento de Suzuki y Negishi . Estas reacciones de acoplamiento cruzado se utilizan ampliamente para formar enlaces carbono-carbono, un paso clave en la síntesis de moléculas orgánicas complejas, incluidos los polímeros y los productos naturales.
Intermedio para productos químicos finos
Sirve como intermedio para la síntesis de productos químicos finos . Los productos químicos finos son sustancias químicas puras y únicas que se producen comercialmente con alta especificidad. Normalmente se utilizan como materiales de partida para aplicaciones especializadas, como ingredientes farmacéuticos activos (API).
Herramienta de investigación en química medicinal
Como herramienta de investigación en química medicinal, this compound se utiliza para explorar el espacio químico en el descubrimiento de fármacos . Ayuda a identificar nuevos compuestos con potencial como candidatos líderes para el desarrollo de fármacos.
Investigación de descubrimiento temprano
Sigma-Aldrich proporciona this compound a investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos . Esto destaca su papel en las etapas iniciales de la investigación farmacéutica, donde se analizan nuevos compuestos en busca de propiedades deseables.
Safety and Hazards
Mecanismo De Acción
Target of Action
6-Chloro-2-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to participate in various reactions, potentially affecting multiple biochemical pathways .
Result of Action
6-Chloro-2-methyl-3-nitropyridine has been used as a reactant for the synthesis of fluorine-containing pyridinealdoxime derivatives as treatment of organophosphorus nerve-agent poisoning
Action Environment
It is generally recommended to handle and store the compound in a well-ventilated, cool, and dark place .
Propiedades
IUPAC Name |
6-chloro-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRMSJVYMITDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291446 | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-60-0 | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 75592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22280-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
